
N-(3-Aminophenyl)acetamide
Overview
Description
N-(3-Aminophenyl)acetamide (CAS 102-28-3), also known as 3-aminoacetanilide, is an aromatic acetamide derivative with the molecular formula C₈H₁₀N₂O. Structurally, it consists of a phenyl ring substituted with an acetamide group (–NHCOCH₃) at the meta position (3-aminophenyl) (Figure 1). This compound is primarily utilized as a dye intermediate and is synthesized via acetylation of 3-nitroaniline followed by reduction or through direct condensation reactions . Its physicochemical properties, such as moderate water solubility and stability under ambient conditions, make it a versatile precursor in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Aminophenyl)acetamide can be synthesized through the acylation of meta-phenylenediamine. The process involves dissolving meta-phenylenediamine in water, followed by the addition of 30% hydrochloric acid. The mixture is stirred for half an hour, and then acetic acid is added while maintaining the reaction temperature at 40°C. The reaction is stirred for an additional hour, and then sodium chloride is added to precipitate the product, which is filtered and neutralized to obtain this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetic anhydride as the acylating agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The raw materials consumed in this process include meta-phenylenediamine, acetic anhydride, and hydrochloric acid .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Various substituted amines.
Substitution: Nitro and sulfonyl derivatives.
Scientific Research Applications
Scientific Research Applications
N-(3-Aminophenyl)acetamide has been extensively studied for its diverse applications in chemistry, biology, and medicine.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for further modifications, making it a versatile building block in organic chemistry.
The compound has shown potential in several biological applications:
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
- Antimicrobial Properties : Preliminary studies demonstrate activity against various bacterial strains, indicating its potential as a new antibiotic candidate amid rising antibiotic resistance.
Medicinal Chemistry
This compound has been investigated for its role as a biochemical probe. Its ability to interact with biological macromolecules makes it a candidate for drug development targeting specific enzymes or receptors.
Case Study 1: Inhibition of Cancer Cell Growth
A study evaluated the inhibitory effects of this compound on Nek2 (NIMA-related kinase 2), which is implicated in cancer cell proliferation. The findings revealed:
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 0.62 | Nek2 |
Control Compound | 7.0 | CDK2 |
This suggests that this compound could be developed as an anticancer agent due to its potent inhibitory effects on cancer cell growth.
Case Study 2: Toxicological Assessment
A toxicological assessment indicated that while this compound exhibits promising biological activity, it also poses hepatotoxic risks at high doses. The no observed adverse effect levels (NOAELs) were established at 100 mg/kg body weight/day in male rats, emphasizing the need for careful dosage considerations in therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)acetamide involves its interaction with various molecular targets. The amino group in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical relevance of N-(3-aminophenyl)acetamide is best understood through systematic comparison with structurally analogous acetamides.
Substituted Phenylacetamides
Substituent Position and Electronic Effects
- N-(4-Aminophenyl)acetamide (para isomer): Exhibits distinct electronic properties due to the amino group's para position, enhancing resonance effects. This isomer is less explored but serves as a precursor in antiviral agents (e.g., DW10075, a kinase inhibitor synthesized via condensation with pyrimidine intermediates) .
- N-(3-Chloro-4-hydroxyphenyl)acetamide: The electron-withdrawing chlorine and hydroxyl groups improve binding to inflammatory targets, showing anti-hypernociceptive activity in inflammatory pain models .
Pharmacological Activities
Key Insight : Electron-donating groups (e.g., –OCH₃) enhance metabolic stability, while electron-withdrawing groups (e.g., –Cl) improve receptor binding affinity.
Heterocyclic Acetamides
Thiazole and Pyridine Derivatives
- N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide (6b): Incorporation of a thiazole ring enhances anticancer activity by inducing apoptosis and autophagy. This compound demonstrates efficacy against resistant melanoma, pancreatic cancer, and leukemia cell lines (IC₅₀ < 1 µM) .
- 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide: The pyridine ring facilitates hydrogen bonding with viral proteases, showing SARS-CoV-2 main protease inhibition (binding affinity: −22 kcal/mol) .
Pyridazinone Derivatives
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide : Acts as a potent FPR2 agonist, activating calcium mobilization in neutrophils. Mixed FPR1/FPR2 ligands exhibit dual anti-inflammatory and chemotactic effects .
Environmental and Metabolic Derivatives
- N-(2-Hydroxyphenyl)acetamide : Isolated from fungal metabolites, this compound lacks cytotoxicity but serves as a structural template for bioactive analogs .
Data Tables
Table 1: Pharmacological Profiles of Selected Acetamides
Biological Activity
N-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide, is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C₈H₉N₂O
- Molecular Weight : 150.18 g/mol
- CAS Number : 102-28-3
- Structure : The compound features an acetamide group attached to a phenyl ring with an amino substituent at the meta position.
Antiviral Properties
Recent studies have identified this compound as a potential inhibitor of the SARS-CoV-2 NSP13 helicase, which is crucial for viral replication. A study demonstrated its effective binding affinity to the helicase, suggesting its potential as a lead molecule for antiviral drug development against COVID-19. The docking analysis revealed significant interactions with key residues in the NSP13 helicase, indicating a promising pathway for therapeutic intervention against SARS-CoV-2 .
Anticancer Activity
This compound derivatives have been investigated for their anticancer properties. Research has shown that certain derivatives exhibit selective inhibition of cancer cell growth by targeting specific kinases involved in tumor progression. For instance, a derivative was found to have an IC50 value of 0.06 μM against the Nek2 kinase, highlighting its potential as a selective anticancer agent .
Study on SARS-CoV-2 Inhibition
In a study focused on the compound's interaction with SARS-CoV-2, researchers employed molecular docking techniques to analyze its binding affinity to NSP13 helicase. The findings indicated that this compound could effectively inhibit this enzyme, which is vital for viral RNA processing and replication . The study concluded that this compound might serve as a valuable lead in developing antiviral therapies.
Antioxidant and Antimicrobial Activities
Other studies have explored the antioxidant properties of this compound derivatives. One such study reported that modifications to the acetamide structure could enhance antioxidant activity, making these compounds useful in preventing oxidative stress-related diseases . Additionally, some derivatives have shown antimicrobial activity against various pathogens, further expanding their therapeutic potential.
Comparative Analysis of Biological Activities
Activity Type | Compound/Derivative | IC50 Value (μM) | Notes |
---|---|---|---|
Antiviral | This compound | Not specified | Effective against SARS-CoV-2 NSP13 helicase |
Anticancer | Derivative A | 0.06 | Selective inhibitor of Nek2 kinase |
Antioxidant | Derivative B | Not specified | Enhanced antioxidant properties |
Antimicrobial | Derivative C | Not specified | Active against various pathogens |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Aminophenyl)acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer :
- Step 1 : Start with acetylation of 3-nitroaniline using acetic anhydride under reflux (80–100°C) to form N-(3-nitrophenyl)acetamide.
- Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding This compound .
- Critical Parameters :
- Solvent Choice : Use ethanol or methanol for hydrogenation to avoid side reactions .
- Catalyst Loading : 5–10% Pd/C ensures complete reduction without over-hydrogenation .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Typical yields range from 70–85% .
Q. How can researchers ensure compound purity, and what analytical techniques are essential for characterization?
Methodological Answer :
- Purification :
- Recrystallization : Use ethanol/water mixtures (70:30) to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves polar impurities .
- Characterization :
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., permanganates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address yield vs. purity trade-offs in large-scale synthesis?
Methodological Answer :
- Design of Experiments (DoE) :
- Variables : Test temperature (60–120°C), catalyst concentration (2–10% Pd/C), and hydrogen pressure (1–5 atm) .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 90°C, 7% Pd/C, 3 atm H₂) for 88% yield and 97% purity .
- Contradiction Analysis : Higher temperatures increase reaction rate but may degrade the amine product; balance via kinetic monitoring .
Q. What strategies are effective for elucidating the biological activity of this compound derivatives?
Methodological Answer :
- In-Vitro Assays :
- Mechanistic Studies :
- Molecular Docking : Screen against bacterial dihydrofolate reductase (DHFR) or human kinase targets .
- SAR Analysis : Modify substituents (e.g., sulfonamide or methoxy groups) to enhance potency .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) :
- Sample Preparation : Grow crystals via slow evaporation (ethanol/water) .
- Data Interpretation : Analyze bond lengths (C–N: 1.34–1.38 Å) and hydrogen-bonding motifs (N–H⋯O) to confirm acetamide conformation .
- Comparative Analysis : Overlay with related structures (e.g., N-(4-chlorophenyl)acetamide) to identify steric or electronic effects .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
Methodological Answer :
- DFT Calculations :
- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Outputs : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability; logP (~1.2) predicts moderate hydrophobicity .
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents (e.g., ethanol) to guide formulation .
Properties
IUPAC Name |
N-(3-aminophenyl)acetamide | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
PEMGGJDINLGTON-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
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Molecular Formula |
C8H10N2O | |
Record name | M-AMINOACETANILIDE | |
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DSSTOX Substance ID |
DTXSID2024454 | |
Record name | 3-Aminoacetanilide | |
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Molecular Weight |
150.18 g/mol | |
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Physical Description |
M-aminoacetanilide is a gray solid. (NTP, 1992), Gray solid; [CAMEO] Light brown crystalline powder; [Acros Organics MSDS] | |
Record name | M-AMINOACETANILIDE | |
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Boiling Point |
Decomposes at 1449 °F (NTP, 1992) | |
Record name | M-AMINOACETANILIDE | |
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Solubility |
10 to 50 mg/mL at 75 °F (NTP, 1992) | |
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CAS No. |
102-28-3 | |
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Record name | N-(3-Aminophenyl)acetamide | |
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Record name | 3'-Aminoacetanilide | |
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Record name | Acetamide, N-(3-aminophenyl)- | |
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Record name | 3-ACETAMIDOANILINE | |
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Melting Point |
187.7 to 189.5 °F (NTP, 1992) | |
Record name | M-AMINOACETANILIDE | |
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Retrosynthesis Analysis
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